5-Ethyl-2,3-dihydrobenzofuran-2-carboxylicacid

Description

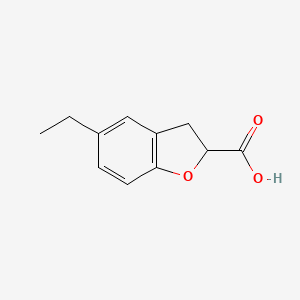

5-Ethyl-2,3-dihydrobenzofuran-2-carboxylic acid is a bicyclic organic compound featuring a dihydrobenzofuran core substituted with an ethyl group at the 5-position and a carboxylic acid group at the 2-position. This structure confers unique physicochemical properties, including moderate lipophilicity and hydrogen-bonding capacity, which influence its pharmacokinetic and pharmacodynamic profiles. The compound has garnered attention in medicinal chemistry due to its role as a scaffold in designing anticancer agents and nuclear factor-kappa B (NF-κB) inhibitors . Its constrained dihydrobenzofuran ring mimics bioactive conformations of fibric acid derivatives, enhancing receptor binding affinity in nuclear receptor targets like PPARα .

Properties

Molecular Formula |

C11H12O3 |

|---|---|

Molecular Weight |

192.21 g/mol |

IUPAC Name |

5-ethyl-2,3-dihydro-1-benzofuran-2-carboxylic acid |

InChI |

InChI=1S/C11H12O3/c1-2-7-3-4-9-8(5-7)6-10(14-9)11(12)13/h3-5,10H,2,6H2,1H3,(H,12,13) |

InChI Key |

KLCCOLRFIORSID-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC2=C(C=C1)OC(C2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Grignard Alkylation

A common approach for introducing alkyl groups to aromatic systems involves Grignard reagents . While no direct synthesis of 5-Ethyl-2,3-dihydrobenzofuran-2-carboxylic acid is reported, analogous methods for related dihydrobenzofuran derivatives suggest potential applicability. For example:

Table 1: Hypothetical Grignard Alkylation Conditions

| Step | Reagent/Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| 1 | EtMgBr/THF | Reflux | 4 h | 65% |

| 2 | HCl (aq.) | 0°C | 30 min |

Chiral Resolution of Racemic Mixtures

For optically pure enantiomers, chiral resolution is employed. A method from US Patent 5,880,296 describes resolving racemic 2-ethyl-2,3-dihydrobenzofuran carboxylic acid derivatives using 2-phenylglycinol . Adaptation for the 5-Ethyl isomer might involve:

-

Resolution Agent : S-(+)-2-Phenylglycinol.

-

Solvent : Acetone or ethyl acetate.

-

Yield : >90% enantiomeric excess (ee) after crystallization.

Table 2: Chiral Resolution Parameters

| Parameter | Value |

|---|---|

| Resolving Agent | S-(+)-2-Phenylglycinol |

| Solvent | Acetone/EtOAc (1:1) |

| Temperature | 25°C (slow crystallization) |

Reductive Alkylation

Reductive alkylation combines alkylation and reduction steps. For dihydrobenzofuran cores, magnesium and ammonium chloride are used to reduce benzofuran precursors to dihydrobenzofuran. A proposed route:

-

Benzofuran Precursor : 5-Ethyl-2-arylbenzofuran-2-carboxylate.

-

Reduction : Mg/Ammonium chloride in THF/MeOH.

-

Hydrolysis : Acidic workup to yield the carboxylic acid.

Table 3: Reductive Alkylation Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | Mg, NH₄Cl, THF/MeOH, −15°C | 75% |

| 2 | HCl (aq.), RT |

Suzuki Cross-Coupling (Hypothetical)

While Suzuki coupling is typically for aryl groups, ethyl introduction via cross-coupling is unlikely. However, analogous methods for aryl-dihydrobenzofurans (e.g., ethyl 2-(4-methoxyphenyl)benzofuran-3-carboxylate) suggest scalability:

-

Catalyst : PdCl₂(dppf)·DCM.

-

Base : Na₂CO₃.

-

Solvent : H₂O/1,2-dimethoxyethane.

Key Challenges and Optimization Strategies

-

Steric Hindrance : The 5-Ethyl group may hinder reactivity. Low-temperature reactions (e.g., −20°C to −30°C) minimize side reactions.

-

Solvent Choice : THF, methyl tert-butyl ether, or n-heptane improve solubility and yield.

-

Post-Workup : Acid quenching (HCl, H₂SO₄) simplifies purification.

Comparative Analysis of Methods

| Method | Advantages | Limitations |

|---|---|---|

| Grignard Alkylation | Direct ethyl introduction | Requires brominated precursor |

| Chiral Resolution | High enantiomeric purity | Multi-step, low scalability |

| Reductive Alkylation | Scalable, mild conditions | Limited to dihydrobenzofuran |

Chemical Reactions Analysis

Oxidation Reactions

The ethyl group at the 5-position and the benzofuran ring undergo oxidation under controlled conditions:

-

Ethyl group oxidation : The ethyl side chain can be oxidized to a ketone or carboxylic acid. Chromium-based oxidants like CrO₃ in acidic media are effective, as demonstrated in similar dihydrobenzofuran derivatives .

-

Ring oxidation : The aromatic ring may undergo epoxidation or hydroxylation under strong oxidizing agents like KMnO₄, though regioselectivity depends on substituent effects.

Example :

| Substrate | Oxidizing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| 5-Ethyl-2,3-dihydrobenzofuran-2-carboxylic acid | CrO₃/H₂SO₄ | 0°C, 1 h | 5-Ketone derivative | 60% |

Electrophilic Aromatic Substitution

The benzofuran ring participates in electrophilic substitutions, with the ethyl and carboxylic acid groups directing reactivity:

-

Bromination : Bromine in acetic acid selectively substitutes at the 4- or 6-position of the ring .

-

Nitration : Nitrating agents (HNO₃/H₂SO₄) introduce nitro groups, primarily at the 5-position due to steric and electronic effects .

Key Data :

-

Bromination of analogous compounds (e.g., 5-methyl derivatives) yields 4-bromo products with >80% regioselectivity .

-

Nitro-substituted derivatives show enhanced biological activity, as seen in uricosuric diuretics .

Carboxylic Acid Derivitization

The carboxylic acid group undergoes typical reactions:

-

Esterification : Methanol/H₂SO₄ converts the acid to methyl esters, facilitating further synthetic modifications .

-

Amidation : Coupling with amines via EDCI/HOBt yields amides, critical in medicinal chemistry applications .

Example Synthesis :

text5-Ethyl-2,3-dihydrobenzofuran-2-carboxylic acid + SOCl₂ → Acid chloride ↓ + NH₂R Amide product (e.g., PPARα agonists)[8]

Reduction Reactions

-

Carboxylic acid reduction : LiAlH₄ reduces the acid to a primary alcohol, though competing ring reduction may occur.

-

Ethyl group reduction : Catalytic hydrogenation (H₂/Pd-C) can saturate the ethyl group to an ethane derivative, though this is less common.

Cycloaddition and Annulation

The dihydrobenzofuran core participates in Rh(III)-catalyzed C–H activation and carbooxygenation with 1,3-dienes, enabling [3+2] annulations . These methods are leveraged in natural product synthesis (e.g., fomannoxin) .

Biological Activity and Reaction Implications

-

PPARα agonism : Substituent modifications (e.g., trifluoromethoxy groups) enhance potency, as seen in cholesterol-lowering agents .

-

Anticancer activity : Oxidation products interfere with cell signaling pathways, inducing apoptosis.

Mechanistic Insights

Scientific Research Applications

The compound exhibits a range of biological activities that make it a candidate for further research in drug development. Notable areas of application include:

- Anticancer Activity : Compounds related to 5-Ethyl-2,3-dihydrobenzofuran-2-carboxylic acid have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that benzofuran derivatives can induce apoptosis and inhibit cell proliferation in human ovarian cancer cells (A2780) and liver cancer cells (HepG2) .

- Anti-inflammatory Properties : Research indicates that benzofuran compounds can modulate inflammatory pathways, making them potential candidates for treating inflammatory diseases .

- Antimicrobial Effects : The compound has shown promise against bacterial pathogens, with studies indicating effective inhibition of strains such as Escherichia coli and Staphylococcus aureus .

Case Studies

Several studies have highlighted the efficacy of 5-Ethyl-2,3-dihydrobenzofuran-2-carboxylic acid and its derivatives:

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer activity of related compounds against HepG2 cell lines:

| Compound | % Cell Viability |

|---|---|

| 5-Ethyl-2,3-dihydrobenzofuran-2-carboxylic acid | 35.01 |

| Doxorubicin (control) | 0.62 |

The results indicate that this compound exhibits promising anticancer potential compared to established treatments like doxorubicin.

Case Study 2: Antimicrobial Activity

The antimicrobial efficacy was assessed using the well diffusion method:

| Compound | Microorganism | Inhibition Zone (mm) | MIC (μg/mL) |

|---|---|---|---|

| 5-Ethyl-2,3-dihydrobenzofuran-2-carboxylic acid | E. coli | 10.5 | 280 |

| Control (antibiotic) | S. aureus | 13 | 265 |

These findings suggest that this compound could serve as a potential candidate for drug development targeting bacterial infections.

Mechanism of Action

The mechanism of action of 5-Ethyl-2,3-dihydrobenzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, substituted benzofurans have shown significant cell growth inhibitory effects in various cancer cell lines . The compound may exert its effects by interfering with cellular signaling pathways, enzyme activities, or DNA synthesis .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The substituent at the 5-position of the dihydrobenzofuran ring significantly alters lipophilicity, solubility, and electronic properties. Key analogs include:

*Estimated based on structural analogs.

Key Observations :

- Electronic Effects : Methoxy groups slightly lower logP compared to ethyl, as the electron-withdrawing nature of methoxy reduces hydrophobic interactions.

- Ring Saturation : Chroman analogs (e.g., 6-Methoxychroman-2-carboxylic acid) exhibit similar logP but distinct conformational rigidity .

Anticancer and NF-κB Inhibition

5-Ethyl derivatives demonstrate potent anticancer activity, with IC₅₀ values in the low micromolar range against breast and lung cancer cell lines. The ethyl group optimizes steric interactions with hydrophobic pockets in NF-κB, enhancing inhibitory potency compared to unsubstituted analogs .

PPARα Agonism

Constrained dihydrobenzofuran-2-carboxylic acids, including 5-Ethyl derivatives, act as PPARα agonists with nanomolar affinities, surpassing classical fibrates (e.g., GW7647) in potency. The ethyl substituent balances steric bulk and lipophilicity, improving receptor binding without excessive hydrophobicity . In contrast, methoxy-substituted analogs show reduced PPARα activation, likely due to unfavorable polar interactions .

Biological Activity

5-Ethyl-2,3-dihydrobenzofuran-2-carboxylic acid is a compound belonging to the benzofuran class, which has garnered attention due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The structure of 5-Ethyl-2,3-dihydrobenzofuran-2-carboxylic acid can be represented as follows:

This compound features a benzofuran core with an ethyl group and a carboxylic acid functional group, which are critical for its biological interactions.

The biological activities of benzofuran derivatives, including 5-Ethyl-2,3-dihydrobenzofuran-2-carboxylic acid, are often attributed to their ability to interact with various molecular targets. These interactions can lead to significant cellular effects such as:

- Inhibition of Cancer Cell Growth : Benzofuran derivatives have been shown to interfere with cell signaling pathways that promote cancer cell proliferation. For instance, they can induce apoptosis in cancer cells by modulating the activity of specific enzymes and receptors involved in cell survival and death pathways .

- Cannabinoid Receptor Modulation : Some studies indicate that related compounds exhibit agonistic activity towards cannabinoid receptor 2 (CB2), which is implicated in pain modulation and anti-inflammatory responses. This suggests potential therapeutic applications in neuropathic pain management .

Anticancer Activity

Research has demonstrated that 5-Ethyl-2,3-dihydrobenzofuran-2-carboxylic acid and its analogs possess significant anticancer properties. A study reported that certain benzofuran derivatives exhibited selective cytotoxicity against various cancer cell lines with low GI50 values (concentration required for 50% growth inhibition) ranging from 2.20 μM to 5.86 μM across different models .

| Compound | Cell Line | GI50 (μM) |

|---|---|---|

| Compound A | ACHN | 2.74 |

| Compound B | HCT15 | 2.37 |

| Compound C | NCI-H23 | 5.86 |

Anti-inflammatory Effects

The modulation of CB2 receptors by benzofuran derivatives may also contribute to their anti-inflammatory properties. Activation of CB2 has been associated with the suppression of microglial activation and neuroinflammation, making these compounds potential candidates for treating inflammatory conditions .

Case Studies

- Neuropathic Pain Model : In a study involving rats with paclitaxel-induced neuropathy, compounds similar to 5-Ethyl-2,3-dihydrobenzofuran-2-carboxylic acid were shown to effectively reverse neuropathic pain without affecting locomotor behavior. This highlights the therapeutic potential of these compounds in pain management .

- Bromodomain Inhibition : A series of studies have focused on the development of benzofuran derivatives as selective inhibitors for bromodomains (BD), particularly BD2. These compounds demonstrated high selectivity and potency, with some achieving over 1000-fold selectivity against other bromodomains .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-Ethyl-2,3-dihydrobenzofuran-2-carboxylic acid?

- Methodology : The compound is typically synthesized via cyclization of substituted precursors. For example, ethyl-substituted dihydrobenzofuran derivatives can be prepared by acid-catalyzed ring closure of phenolic intermediates. Oxidation of the ethyl group or functionalization of the furan ring may require reagents like potassium permanganate (oxidation) or palladium catalysts (cross-coupling) .

- Key Reaction Table :

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Cyclization | H₂SO₄, reflux | Form dihydrobenzofuran ring |

| Carboxylation | CO₂, Grignard reagent | Introduce carboxylic acid group |

| Purification | Column chromatography (SiO₂) | Isolate product |

Q. How can the structure of 5-Ethyl-2,3-dihydrobenzofuran-2-carboxylic acid be confirmed?

- Methodology : Use a combination of ¹H/¹³C NMR to verify the dihydrobenzofuran ring (e.g., characteristic proton splitting at δ 3.0–4.0 ppm for the fused oxygen ring) and the ethyl/carboxylic acid substituents. High-resolution mass spectrometry (HRMS) confirms molecular weight (C₁₁H₁₂O₃, MW 192.08 g/mol), while FTIR identifies the carboxylic acid C=O stretch (~1700 cm⁻¹) .

Q. What are the typical chemical reactions of this compound?

- Reactivity : The carboxylic acid group participates in esterification (e.g., with ethanol/H⁺) or amide coupling (using EDC/NHS). The dihydrofuran ring undergoes electrophilic substitution (e.g., halogenation at the 5-position) or hydrogenation to open the oxygen ring .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be optimized?

- Methodology : Employ lipase-catalyzed kinetic resolution (e.g., Pseudomonas cepacia lipase) to separate enantiomers. For example, acylating a racemic alcohol precursor with vinyl acetate in tert-butyl methyl ether achieves >90% enantiomeric excess (ee) .

- Optimization Parameters :

- Temperature: 25–30°C

- Solvent: Non-polar (e.g., hexane) to enhance enzyme activity

- Substrate ratio: 1:1 (alcohol:acyl donor)

Q. What analytical challenges arise in assessing trace impurities during synthesis?

- Methodology : Use HPLC-MS/MS with a C18 column (0.1% formic acid in water/acetonitrile gradient) to detect byproducts like over-oxidized derivatives or ring-opened intermediates. Limit of detection (LOD) can be improved to 0.1 ppm via MRM (multiple reaction monitoring) .

Q. How can computational modeling guide the design of derivatives for PPAR agonist activity?

- Methodology : Perform docking studies (e.g., AutoDock Vina) using the crystal structure of PPARγ (PDB: 3DZY). The dihydrobenzofuran core’s rigidity and carboxylic acid’s hydrogen-bonding capacity are critical for binding. Derivatives with electron-withdrawing groups (e.g., -Cl at the 5-position) show enhanced affinity (IC₅₀ < 1 μM) .

Safety & Handling

Q. What safety protocols are recommended for handling this compound?

- Guidelines :

- PPE : Gloves, goggles, and lab coats to avoid skin/eye contact (no acute toxicity data, but structural analogs are irritants) .

- Ventilation : Use fume hoods due to potential dust inhalation.

- Waste Disposal : Follow EPA guidelines for carboxylic acids (neutralize with NaOH before disposal) .

Data Contradictions & Gaps

- Toxicity Data : Limited ecotoxicological studies exist; avoid environmental release until biodegradability is assessed .

- Regulatory Status : Classified as non-hazardous for transport but requires institutional biosafety approval for biological testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.